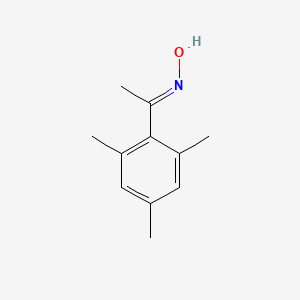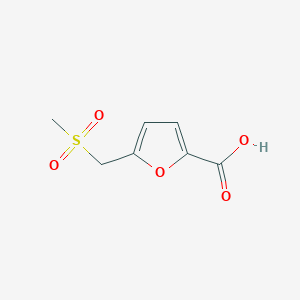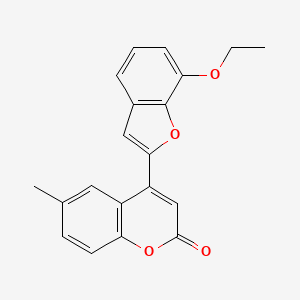![molecular formula C16H18FN5O B2455721 N-[2-(2-Fluorophenyl)-2-methoxypropyl]-9-methylpurin-6-amine CAS No. 2380088-24-2](/img/structure/B2455721.png)
N-[2-(2-Fluorophenyl)-2-methoxypropyl]-9-methylpurin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-Fluorophenyl)-2-methoxypropyl]-9-methylpurin-6-amine, also known as MP-10, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic properties. This compound has been shown to have a wide range of biochemical and physiological effects that make it a promising candidate for the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of N-[2-(2-Fluorophenyl)-2-methoxypropyl]-9-methylpurin-6-amine is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation, cell proliferation, and viral replication. It has also been shown to modulate immune responses and enhance the activity of certain immune cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cell proliferation. It has also been shown to modulate the activity of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and immune responses.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[2-(2-Fluorophenyl)-2-methoxypropyl]-9-methylpurin-6-amine for lab experiments is its versatility. It has been shown to have a wide range of effects on various biological systems, making it a useful tool for investigating the mechanisms underlying various diseases. However, one limitation of this compound is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on N-[2-(2-Fluorophenyl)-2-methoxypropyl]-9-methylpurin-6-amine. One area of interest is its potential use in the treatment of cancer. It has been shown to have anti-tumor effects in several preclinical models, and further research is needed to determine its potential efficacy in humans. Another area of interest is its potential use in the treatment of viral infections, particularly those caused by RNA viruses. This compound has been shown to have potent antiviral effects against several RNA viruses, including influenza and hepatitis C virus, and further research is needed to determine its potential as a broad-spectrum antiviral agent. Finally, this compound may have potential applications in the treatment of autoimmune disorders, as it has been shown to modulate immune responses and inhibit inflammatory pathways. Further research is needed to determine its potential efficacy in humans and to identify any potential side effects.
Synthesis Methods
The synthesis of N-[2-(2-Fluorophenyl)-2-methoxypropyl]-9-methylpurin-6-amine involves several steps, including the reaction of 2-fluoroacetophenone with 2-methoxypropyl magnesium bromide, followed by the reaction of the resulting product with 9-methyladenine. The final product is obtained by purification through column chromatography.
Scientific Research Applications
N-[2-(2-Fluorophenyl)-2-methoxypropyl]-9-methylpurin-6-amine has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects. In addition, it has been investigated for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and viral infections.
properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-9-methylpurin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O/c1-16(23-3,11-6-4-5-7-12(11)17)8-18-14-13-15(20-9-19-14)22(2)10-21-13/h4-7,9-10H,8H2,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVJLONHTRDRRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=C2C(=NC=N1)N(C=N2)C)(C3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


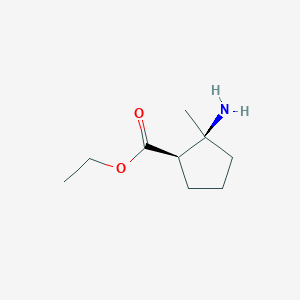
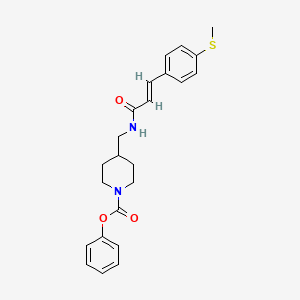


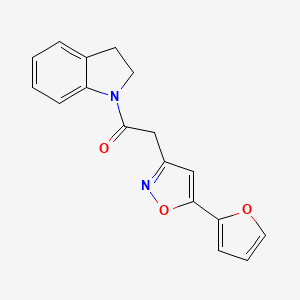
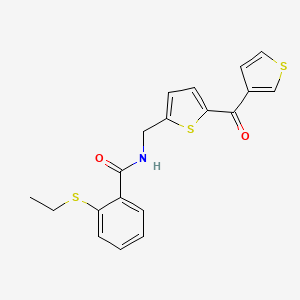
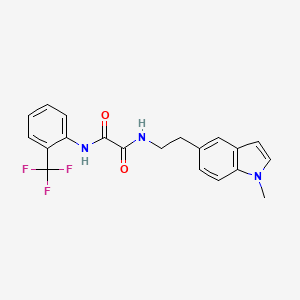
![Ethyl 2-[[(Z)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B2455654.png)
![N-(3-ethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2455655.png)

